molecular formula C17H20N6O2S B2871536 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 896798-10-0

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B2871536
CAS No.: 896798-10-0
M. Wt: 372.45
InChI Key: VLOVOZBDRDGVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Quinazoline derivatives have been recognized for their potential in oncology, particularly as antitumor agents. A practical synthetic method for an antitumor compound closely related to the specified chemical has shown promise due to its high overall yield and purity, indicating the potential for scalable production in cancer treatment research (Wei Bang-guo, 2008).

Anti-ulcer and Anti-ulcerative Colitis Activities

Novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. Studies have shown that these compounds can produce significant curative effects in models of acetic acid-induced ulcer and peptic ulcer, suggesting their therapeutic potential in treating ulcerative conditions without reported side effects on liver and kidney functions (F. Alasmary et al., 2017).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with significant antioxidant activity. These studies highlight the structural diversity and therapeutic potential of such compounds, further supporting their application in developing antioxidant therapies (K. Chkirate et al., 2019).

Analgesic and Anti-inflammatory Activities

Derivatives of 3H-quinazolin-4-one have been investigated for their biological activities, including analgesic and anti-inflammatory effects. This research underlines the broad spectrum of pharmacological applications for compounds within this chemical family, demonstrating their potential in pain and inflammation management (V. Alagarsamy et al., 2009).

Anti-tubercular Agents

Studies on substituted benzo[h]quinazolines and related structures have identified several compounds with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings suggest the role of quinazoline derivatives in developing new anti-tubercular therapies (Hardesh K. Maurya et al., 2013).

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-9-14(23-22-11)20-15(24)10-26-17-19-13-6-4-3-5-12(13)16(21-17)18-7-8-25-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,21)(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVOZBDRDGVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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